molecular formula C9H5Cl2NO2 B2802507 6,7-dichloro-1H-indole-2-carboxylic Acid CAS No. 383132-13-6

6,7-dichloro-1H-indole-2-carboxylic Acid

Cat. No.: B2802507
CAS No.: 383132-13-6
M. Wt: 230.04
InChI Key: TUXCSCQQWQOWDU-UHFFFAOYSA-N
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Description

6,7-dichloro-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 6,7-dichloro-1H-indole-2-carboxylic Acid typically involves the Leimgruber–Batcho indole synthesis, which is a well-known method for constructing indole derivatives . This method involves the cyclization of o-nitrotoluene derivatives under acidic conditions to form the indole ring. The specific reaction conditions and reagents used can vary, but common reagents include p-toluenesulfonic acid in toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

6,7-dichloro-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.

Comparison with Similar Compounds

6,7-dichloro-1H-indole-2-carboxylic Acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.

Properties

IUPAC Name

6,7-dichloro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXCSCQQWQOWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(N2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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